molecular formula C22H23N3O B2834058 Azepan-1-yl-(1,5-diphenylpyrazol-4-yl)methanone CAS No. 477711-88-9

Azepan-1-yl-(1,5-diphenylpyrazol-4-yl)methanone

Cat. No.: B2834058
CAS No.: 477711-88-9
M. Wt: 345.446
InChI Key: LQKUFLUKAZECPJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone, a key intermediate in the preparation of zolazepam, was reconsidered . The preparation of this compound involved the acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .


Molecular Structure Analysis

The molecular structure of Azepan-1-yl-(1,5-diphenylpyrazol-4-yl)methanone can be represented by the SMILES string CC(C)(C)C1=CC=C(C=C1)C(N2CCCCCC2)=O . The InChI representation is 1S/C17H25NO/c1-17(2,3)15-10-8-14(9-11-15)16(19)18-12-6-4-5-7-13-18/h8-11H,4-7,12-13H2,1-3H3 .

Scientific Research Applications

Molecular Identification and Analysis

In a study focusing on the identification of unregulated drugs, a compound closely related to Azepan-1-yl-(1,5-diphenylpyrazol-4-yl)methanone, identified as the azepane isomer of AM-2233, was isolated and characterized using various spectroscopic methods. This research highlights the importance of molecular identification techniques in forensic toxicology for detecting designer drugs in commercial products (Nakajima et al., 2012).

Organic Synthesis and Chemical Reactions

The synthesis of azepine compounds, including those structurally related to this compound, involves complex organic reactions. For instance, the thermolysis of aryl azides has been employed to produce various azepine derivatives, showcasing the diverse synthetic routes and the potential for creating novel organic compounds with unique properties (Ohba et al., 1986).

Luminescence and Material Science

A donor-acceptor molecule related to this compound exhibited unique luminescent properties, such as delayed fluorescence and room-temperature phosphorescence. This demonstrates the potential application of such compounds in material science, particularly in the development of organic luminescent materials (Wen et al., 2021).

Novel Molecular Structures and Reactions

Research into the multicomponent reactions involving amino acids and azepine derivatives has led to the discovery of unprecedented molecular structures. Such studies contribute to the understanding of complex organic reaction mechanisms and the synthesis of novel compounds with potentially valuable chemical properties (Yang et al., 2015).

Properties

IUPAC Name

azepan-1-yl-(1,5-diphenylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c26-22(24-15-9-1-2-10-16-24)20-17-23-25(19-13-7-4-8-14-19)21(20)18-11-5-3-6-12-18/h3-8,11-14,17H,1-2,9-10,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKUFLUKAZECPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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